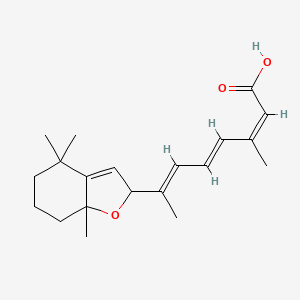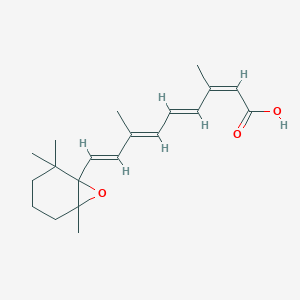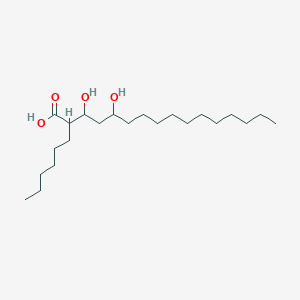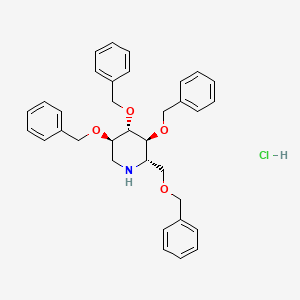
(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related optically active piperidine derivatives involves complex procedures that result in high optical purities. For instance, Ashimori et al. (1991) describe the synthesis of optically active compounds from specific acids available through optical resolution, highlighting the intricate steps required to achieve the desired optical purity and configuration (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives provide insight into the compound's configuration and interactions. Kuleshova and Khrustalev (2000) analyzed the molecular and crystal structures of hydroxy derivatives of hydropyridine, focusing on the role of hydrogen bonds in molecule conformation and packing (Kuleshova & Khrustalev, 2000). This analysis is crucial for understanding the structural basis of its chemical behavior and properties.
Chemical Reactions and Properties
Research on piperidine derivatives often focuses on their reactivity and potential as intermediates in various chemical reactions. For example, Bisset et al. (2012) explored the asymmetric hydrogenation of certain piperidine diones, demonstrating the versatility and reactivity of piperidine-based structures in synthetic chemistry (Bisset et al., 2012).
Physical Properties Analysis
The study of physical properties, such as crystal structure and hydrogen bonding, reveals the compound's stability and conformational flexibility. Investigations by Kuleshova and Khrustalev (2000) into different piperidine and pyridine derivatives illustrate how molecular associations influence crystal packing, crucial for understanding the compound's physical stability and solubility (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of piperidine derivatives are profoundly influenced by their structure. Kilic et al. (2008) described the synthesis, characterization, and catalytic properties of complexes containing piperidine groups, highlighting the importance of structural features in determining chemical reactivity and potential applications in catalysis (Kilic et al., 2008).
科学的研究の応用
Chemistry and Pharmacology of Piperidine Derivatives
Piperidine derivatives, such as arylpiperazines, are known for their diverse pharmacological activities. These compounds have been explored for their potential in treating conditions like depression, psychosis, anxiety, and more. Notably, the metabolism of arylpiperazine derivatives often involves N-dealkylation to 1-aryl-piperazines, which are significant for their effects on serotonin receptor-related activities. These metabolites distribute widely in tissues, including the brain, and undergo further biotransformation, primarily through CYP2D6-dependent oxidation (Caccia, 2007).
Anti-mycobacterial Activity
Compounds containing the piperazine scaffold have been reported for their potent anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds provides insights into designing effective anti-TB molecules (Girase et al., 2020).
Environmental Impact and Safety
The environmental occurrence, fate, behavior, and safety of compounds like triclosan, which shares structural similarities with many piperidine derivatives, have been extensively studied. These studies address the compound's biodegradability, its potential to form more toxic and persistent by-products, and the implications for human health and the environment (Rodricks et al., 2010).
特性
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKTSVMJCTRAZ-JFPOYCEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








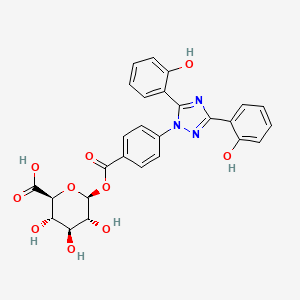

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)
![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)
